

# CAS number for Anthraquinone-1,8-disulfonic acid dipotassium salt

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## Compound of Interest

Compound Name: *Anthraquinone-1,8-disulfonic Acid  
Dipotassium Salt*

Cat. No.: *B084365*

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An In-depth Technical Guide to **Anthraquinone-1,8-disulfonic acid dipotassium salt**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Anthraquinone-1,8-disulfonic acid dipotassium salt**, a synthetic anthraquinone derivative with significant potential in various scientific fields. This document details its chemical and physical properties, synthesis protocols, biological activities, and relevant experimental methodologies.

## Chemical Identity and Properties

**Anthraquinone-1,8-disulfonic acid dipotassium salt** (AQDS) is an organic compound noted for the two sulfonate groups that enhance its water solubility and biological activity.<sup>[1]</sup>

CAS Number: 14938-42-2<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, which is crucial for experimental design.

Property	Value	References
Molecular Formula	C <sub>14</sub> H <sub>6</sub> K <sub>2</sub> O <sub>8</sub> S <sub>2</sub>	[1][4]
Molecular Weight	444.51 g/mol	[1][5]
Appearance	White to yellow to orange powder/crystalline solid	[2]
Solubility	Highly water-soluble	[1]
Stability	Stable under ambient conditions; sensitive to strong oxidizers and prolonged UV exposure.	[1]
Synonyms	Dipotassium anthraquinone-1,8-disulfonate; 9,10-Dioxoanthracene-1,8-disulfonic acid dipotassium salt	[2][3]

## Safety and Hazards

Based on GHS classifications, this compound is considered an irritant.[5]

- H315: Causes skin irritation[5]
- H319: Causes serious eye irritation[5]
- H335: May cause respiratory irritation[5]

## Synthesis and Purification

The synthesis of **Anthraquinone-1,8-disulfonic acid dipotassium salt** involves the sulfonation of anthraquinone, followed by neutralization to form the desired salt.[1]

## Experimental Protocol: Synthesis

- Sulfonation: Anthraquinone is sulfonated using concentrated sulfuric acid or oleum. Mercury (e.g., yellow mercuric oxide) is used as a catalyst to direct the sulfonation to the 1 and 8

positions.[1][2] The reaction is typically conducted with vigorous stirring at temperatures between 140–160°C.[1]

- Quenching: The hot acid solution is cautiously poured into hot water with stirring. The mixture is boiled for a short period to ensure complete reaction and precipitation of unreacted anthraquinone.[2]
- Filtration: The unreacted, insoluble anthraquinone is removed by suction filtration.[2]
- Neutralization: The filtrate is cooled, and a solution of potassium hydroxide (e.g., 45% w/v) or potassium chloride is added to neutralize the sulfonic acid groups, precipitating the dipotassium salt.[1][2] The pH is adjusted to 7-8 while keeping the temperature below 30°C.[1]
- Crystallization & Purification: The product is crystallized from the aqueous solution, often by cooling.[1][2] Purification is typically achieved by recrystallization from water to remove byproducts and impurities.[1]

## Synthesis Workflow Diagram

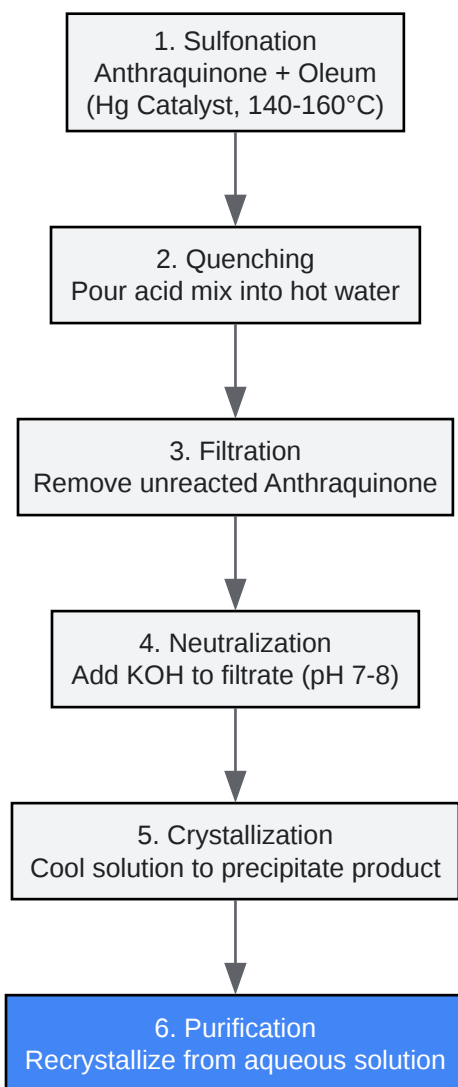


Diagram 1: Synthesis and Purification Workflow

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Caption: Synthesis and Purification Workflow.

## Biological Activity and Applications

This compound has been investigated for several biological activities and has applications in diverse research areas.

Application Area	Description of Activity	References
Anticancer Research	Induces apoptosis in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and potential DNA intercalation, disrupting cell proliferation. A dose-dependent increase in apoptosis markers has been observed.	[1]
Antimicrobial Research	Shown to significantly reduce the formation of biofilms on medical devices, indicating potential utility in preventing implant-associated infections.	[1]
Biochemical Assays	Employed as a reagent in various biochemical assays and can be used as a staining agent in microscopy.	[1]
Energy Storage	Utilized as a negolyte in aqueous organic redox flow batteries due to its favorable electrochemical properties and well-defined redox kinetics.	[1]

## Proposed Anticancer Mechanism of Action

While the precise signaling pathways for **Anthraquinone-1,8-disulfonic acid dipotassium salt** are still under investigation, a proposed mechanism involves the induction of apoptosis through oxidative stress. For other anthraquinone derivatives, the ROS/JNK signaling pathway has been identified as a key mediator of apoptosis.[3]

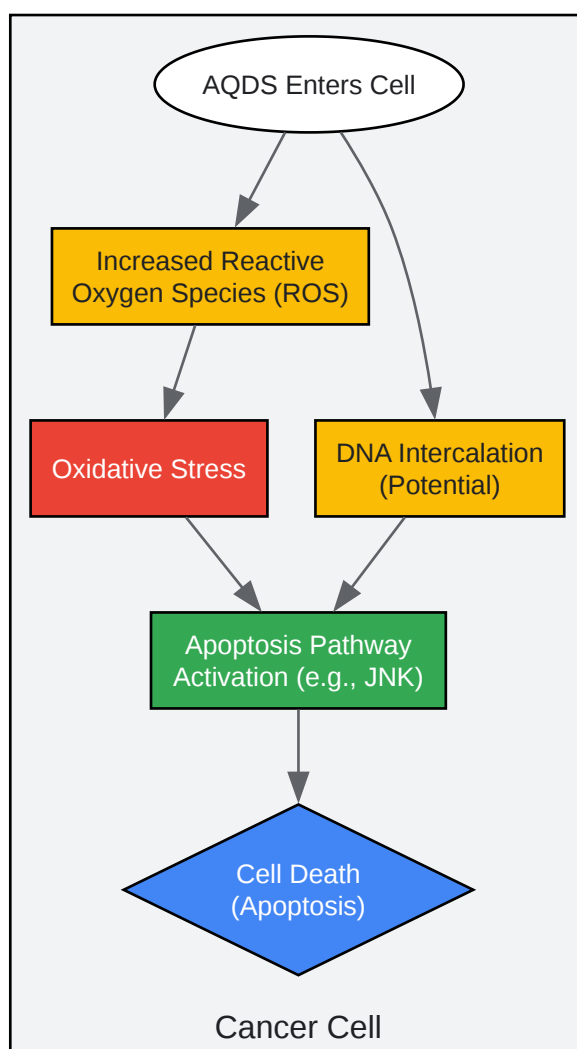


Diagram 2: Proposed Anticancer Mechanism

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Caption: Proposed Anticancer Mechanism of Action.

## Key Experimental Methodologies

### Protocol: Apoptosis Assay via Annexin V Staining

To quantify the apoptotic effects of **Anthraquinone-1,8-disulfonic acid dipotassium salt** on cancer cells, an Annexin V assay followed by flow cytometry is a standard method.<sup>[4]</sup> This protocol is based on a general procedure.

- Cell Culture: Seed target cancer cells (e.g.,  $1 \times 10^6$  cells) in T25 culture flasks. Prepare triplicate flasks for each experimental condition (e.g., different concentrations of the compound) and necessary controls (unstained, Annexin V only, Propidium Iodide only).
- Treatment: After allowing cells to adhere (typically 24h), treat the experimental flasks with the desired concentrations of **Anthraquinone-1,8-disulfonic acid dipotassium salt**. Incubate for a specified period (e.g., 48 hours).
- Cell Harvesting: Collect the cell culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using trypsin. Combine the supernatant and the detached cells for each sample.
- Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.
- Staining: Resuspend the cell pellet in 100  $\mu$ L of Annexin V binding buffer. Add 2  $\mu$ L of Annexin V-FLUOS and 2  $\mu$ L of Propidium Iodide (PI) solution. Incubate in the dark at room temperature for 15 minutes.
- Analysis: Add 400  $\mu$ L of binding buffer to each tube and analyze the samples immediately using a flow cytometer.
  - Healthy cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

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